An In-depth Technical Guide to 1-Bromo-2,5-difluorobenzene-d3
An In-depth Technical Guide to 1-Bromo-2,5-difluorobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties of 1-Bromo-2,5-difluorobenzene-d3, a deuterated analog of 1-Bromo-2,5-difluorobenzene. Given the limited availability of specific experimental data for the deuterated compound, this guide also includes detailed information on the non-deuterated form, which is expected to have very similar physical and chemical properties. Furthermore, this document outlines the broader significance of deuterium labeling in research and drug development, along with generalized experimental workflows for synthesis and analysis.
Core Properties of 1-Bromo-2,5-difluorobenzene-d3
1-Bromo-2,5-difluorobenzene-d3 is a stable, isotopically labeled compound. The replacement of three hydrogen atoms with deuterium isotopes makes it a valuable tool in various scientific applications, particularly in mechanistic studies, as a tracer, or as an internal standard in analytical chemistry.[][2]
Table 1: Properties of 1-Bromo-2,5-difluorobenzene-d3
| Property | Value | Source |
| CAS Number | 1219795-54-6 | [3][4] |
| Molecular Formula | C₆D₃BrF₂ | [3] |
| Molecular Weight | 196.01 g/mol | |
| Isotopic Enrichment | ≥98 atom % D | |
| Appearance | Colorless Liquid | |
| Storage Conditions | Store at room temperature |
Properties of 1-Bromo-2,5-difluorobenzene (Non-deuterated)
The non-deuterated analog, 1-Bromo-2,5-difluorobenzene, has been more extensively characterized. Its properties are presented below and are expected to be very similar to its deuterated counterpart. This compound is a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. The presence of bromine and fluorine atoms on the benzene ring enhances its electrophilic nature, making it suitable for various nucleophilic substitution reactions.
Table 2: Properties of 1-Bromo-2,5-difluorobenzene
| Property | Value | Source(s) |
| CAS Number | 399-94-0 | |
| Molecular Formula | C₆H₃BrF₂ | |
| Molecular Weight | 192.99 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Melting Point | -31 °C | |
| Boiling Point | 58-59 °C at 20 mmHg | |
| Density | 1.708 - 1.72 g/mL at 25 °C | |
| Refractive Index | n20/D 1.508 - 1.51 | |
| Purity | ≥ 98% (GC) | |
| Storage Conditions | Store at 2 - 8 °C or room temperature, sealed in dry conditions | |
| Solubility | Insoluble in water |
Applications of Deuteration in Research and Drug Development
The strategic replacement of hydrogen with deuterium, known as deuteration, is a powerful tool in modern chemistry and pharmacology. This subtle isotopic substitution can significantly alter a molecule's properties, leading to a range of benefits.
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Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve C-H bond cleavage, leading to a longer drug half-life and potentially reduced dosing frequency.
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Reduced Toxicity: By slowing metabolism, deuteration can decrease the formation of toxic metabolites, thereby improving the safety profile of a drug.
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Enhanced Bioavailability: Slower pre-systemic metabolism can lead to higher concentrations of the unmetabolized drug reaching systemic circulation.
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Tracers in Mechanistic Studies: Deuterium-labeled compounds are invaluable for elucidating reaction mechanisms and metabolic pathways. By tracking the position of the deuterium atoms, researchers can gain insights into complex biological and chemical processes.
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Internal Standards: Due to their mass difference, deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (LC-MS or GC-MS), improving the accuracy and reproducibility of measurements.
Experimental Protocols and Workflows
General Synthesis of Deuterated Aromatic Compounds
The synthesis of deuterated aromatic compounds can be achieved through several methods, with hydrogen-deuterium (H-D) exchange being a common approach. This can be accomplished using various techniques, including acid or base catalysis, transition metal catalysis, or heating in the presence of a deuterium source like deuterium oxide (D₂O).
Analytical Workflow for Quality Control
The characterization of deuterated compounds is crucial to confirm the position and extent of deuterium incorporation, as well as the overall purity of the sample. A multi-technique approach is often employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance of proton signals at specific positions, while ²H NMR directly detects the deuterium nuclei. This provides unambiguous structural information.
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Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is used to determine the molecular weight and the isotopic distribution (isotopologue purity) of the compound.
Safety and Handling
The safety data for 1-Bromo-2,5-difluorobenzene-d3 is not extensively documented. However, based on the Safety Data Sheet (SDS) for the non-deuterated analog, 1-Bromo-2,5-difluorobenzene, the following precautions should be taken. The compound is considered a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.
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Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
It is crucial to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
